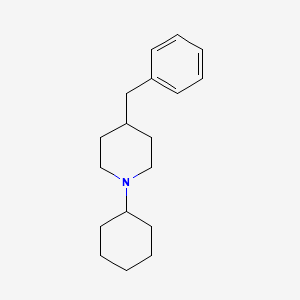

4-Benzyl-1-cyclohexylpiperidine

Description

Contextual Significance within Arylcyclohexylamine Chemistry

Arylcyclohexylamines are a class of chemical compounds characterized by a cyclohexylamine (B46788) structure with an aryl group attached to the same carbon as the amine. wikipedia.org This core scaffold is the basis for a wide range of substances, including pharmaceuticals and research chemicals. wikipedia.orgwikiwand.com The pharmacological effects of arylcyclohexylamines are diverse and can be significantly altered by modifications to the aryl, cyclohexyl, or amine components of the molecule. wikipedia.org

The primary mechanism of action for many arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ion channel in the brain crucial for synaptic plasticity and memory. nih.govnih.gov By binding to a specific site within the NMDA receptor channel (often referred to as the PCP-binding site), these compounds can block the flow of ions, leading to dissociative, anesthetic, and analgesic effects. nih.govtaylorandfrancis.com Additionally, various arylcyclohexylamines exhibit activity at other targets, including dopamine (B1211576) transporters, which can contribute to stimulant effects. wikipedia.org

The versatility of the arylcyclohexylamine scaffold allows for fine-tuning of its pharmacological profile. wikipedia.org Substitutions on the aromatic ring, the cyclohexyl ring, or the amine group can modulate the affinity and efficacy at different receptors, leading to a spectrum of activities ranging from anesthetic to neuroprotective. wikipedia.org

Historical Trajectories and Evolution of Related Scaffolds in Medicinal Chemistry

The history of arylcyclohexylamines in medicinal chemistry began with the synthesis of 1-phenylcyclohexan-1-amine (PCA) in 1907. wikipedia.org However, it was the discovery of Phencyclidine (PCP) in 1926 and its subsequent investigation by Parke-Davis in the 1950s that highlighted the anesthetic potential of this class of compounds. wikipedia.orgwikiwand.com Clinical trials for PCP as an anesthetic, under the trade name Sernyl, were initiated in 1958 but were ultimately halted in 1965 due to the incidence of psychotic adverse effects in some patients. nih.gov

This led to further research to identify derivatives with a more favorable therapeutic profile. A significant outcome of this research was the development of Ketamine, an analog of PCP, which was found to have a shorter duration of action and less severe emergent effects. taylorandfrancis.com Ketamine was introduced into clinical practice as an anesthetic and has since found applications in the treatment of depression and pain management. nih.govtaylorandfrancis.com

The 1970s saw the emergence of PCP and its analogs as recreational drugs, which spurred further investigation into their mechanisms of action and the development of new derivatives by both academic researchers and clandestine laboratories. wikipedia.orgnih.gov This has led to a continuous expansion of the arylcyclohexylamine chemical space, with new compounds being synthesized and evaluated for their potential as stimulants, analgesics, and neuroprotective agents. wikipedia.org The structural modifications explored over the years have included variations in the aryl group, the amine substituent (e.g., piperidine (B6355638), pyrrolidine), and the cyclohexyl ring. wikipedia.org

Detailed Research Findings

Research into 4-benzylpiperidine (B145979), a core component of the title compound, reveals its activity as a monoamine releasing agent with a preference for norepinephrine (B1679862) and dopamine over serotonin. wikipedia.org The synthesis of related N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, with some compounds showing inhibitory activity towards 5-alpha-reductase. nih.gov

The synthesis of 4-benzylpiperidine itself can be achieved through the reaction of 4-cyanopyridine (B195900) with toluene (B28343), followed by the catalytic hydrogenation of the pyridine (B92270) ring. wikipedia.orgchemicalbook.com Another approach involves the alkylation of 4-piperidinecarboxylic acid methyl ester hydrochloride with benzyl (B1604629) bromide. google.com 1-Benzyl-4-piperidone is a key intermediate in the synthesis of various medicinal compounds. sigmaaldrich.com

Studies on related piperidine derivatives, such as 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, have shown potent and selective dopamine reuptake inhibition. wikipedia.org Furthermore, research into 1-cyclohexylpiperidine (B1196802) as a "switchable polarity solvent" for applications like forward osmosis water separation highlights the diverse utility of these chemical scaffolds. nih.gov

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Finding |

| 4-Benzylpiperidine | C12H17N | 175.27 | Monoamine releasing agent wikipedia.org |

| 1-Benzyl-4-piperidone | C12H15NO | 205.26 | Building block for medicinal compounds sigmaaldrich.com |

| Ketamine | C13H16ClNO | 237.73 | NMDA receptor antagonist, anesthetic nih.govtaylorandfrancis.com |

| Phencyclidine (PCP) | C17H25N | 243.39 | Prototypical arylcyclohexylamine, NMDA receptor antagonist wikipedia.orgnih.gov |

| 1-Cyclohexylpiperidine | C11H21N | 167.30 | Switchable polarity solvent nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H27N |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

4-benzyl-1-cyclohexylpiperidine |

InChI |

InChI=1S/C18H27N/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1,3-4,7-8,17-18H,2,5-6,9-15H2 |

InChI Key |

PZZSBAKTYYTEHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyl 1 Cyclohexylpiperidine and Analogues

Core Synthetic Pathways

The fundamental approaches to constructing the 4-benzyl-1-cyclohexylpiperidine scaffold can be broadly categorized into the functionalization of pre-existing piperidine (B6355638) rings and the construction of the ring itself through cyclization reactions.

Strategies Involving Alkylation and Reductive Amination of Piperidine Scaffolds

A common and direct method for the synthesis of 4-benzylpiperidine (B145979) derivatives involves the N-alkylation of a piperidine ring with a suitable benzyl (B1604629) halide. For the specific synthesis of this compound, this would typically involve the reaction of 4-benzylpiperidine with cyclohexyl bromide or a similar cyclohexylating agent. The reaction of secondary amines with reagents like para-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (B128534) (Et3N) is a known method for producing tosyl derivatives of amines. chemicalbook.com

Reductive amination is another key strategy. sciencemadness.orgbeilstein-journals.org This process involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. For instance, 4-piperidone (B1582916) can be reacted with benzaldehyde (B42025) and a reducing agent to form a 4-benzylpiperidine precursor. Subsequent N-alkylation with a cyclohexyl group would yield the target compound. A notable synthesis of 4-benzylpiperidine starts from 4-cyanopyridine (B195900), which is reacted with toluene (B28343) to form 4-benzylpyridine. The subsequent catalytic hydrogenation of the pyridine (B92270) ring completes the synthesis of the 4-benzylpiperidine core. chemicalbook.comwikipedia.org

A specific example of reductive amination involves the reaction between piperidine and benzaldehyde, which, contrary to expectations of N-alkylation, can reportedly yield 4-benzylpiperidine, though this result is considered unusual. sciencemadness.org

Multicomponent Condensation Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like piperidine derivatives by combining three or more reactants in a single step. nih.gov The Mannich reaction is a classic example used for the synthesis of piperidin-4-ones. This reaction involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a compound containing an active hydrogen. For instance, substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) can be used to synthesize substituted 4-piperidones. chemrevlett.com

The Ugi four-component reaction (U-4CR) is another powerful MCR that can be adapted for the synthesis of complex piperidine scaffolds. nih.govnih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While not a direct route to this compound, the Ugi reaction can be employed to generate highly functionalized piperidine precursors that can be further elaborated to the desired product. The versatility of the Ugi reaction allows for the introduction of various substituents, making it a valuable tool in creating diverse libraries of piperidine-containing compounds. nih.gov

Organometallic Reagent-Mediated Syntheses (e.g., Aryl Lithium Additions, Grignard Reactions, Bruylants Reaction)

Organometallic reagents are instrumental in forming carbon-carbon bonds, a key step in the synthesis of 4-benzylpiperidine derivatives. Organolithium and organomagnesium (Grignard) reagents are highly reactive and can be used to introduce the benzyl group. whiterose.ac.uk For instance, the addition of a benzyl Grignard reagent (benzylmagnesium bromide) or benzyllithium (B8763671) to a suitable 4-piperidone derivative can generate the desired 4-benzyl-4-hydroxypiperidine (B46229) intermediate. Subsequent dehydration and reduction would then yield the 4-benzylpiperidine scaffold.

The Suzuki coupling protocol, a palladium-catalyzed cross-coupling reaction, provides a versatile method for constructing 4-benzyl piperidines. organic-chemistry.org This approach involves the reaction of an organoboron compound with a halide. For example, the hydroboration of N-Boc-4-methylenepiperidine followed by a Suzuki coupling with a benzyl halide can efficiently produce the N-protected 4-benzylpiperidine. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups on both the piperidine and the aryl portions of the molecule. organic-chemistry.org

Advanced Synthetic Techniques and Precursor Preparation

Modern synthetic chemistry offers sophisticated methods for controlling stereochemistry and managing complex functional groups during the synthesis of piperidine derivatives.

Stereoselective Synthesis of this compound Derivatives

Achieving stereoselectivity is crucial when synthesizing chiral piperidine derivatives. Catalytic enantioselective methods are highly sought after for their efficiency. One such approach is the catalytic enantioselective reductive alkynylation of amides, which can be used to create chiral propargylamine (B41283) intermediates. These intermediates can then undergo further transformations, including cyclization, to form enantiomerically enriched piperidine alkaloids. nih.gov

For instance, a one-pot tandem reaction involving the catalytic enantioselective reductive alkynylation of a keto amide can produce chiral piperidine derivatives with high diastereomeric and enantiomeric excess. nih.gov While not directly demonstrated for this compound, this methodology highlights the potential for creating stereochemically defined analogues. The use of chiral auxiliaries attached to the piperidine nitrogen or other positions can also direct the stereochemical outcome of subsequent reactions.

Strategies for Protecting Group Manipulation in Piperidine Synthesis

Protecting groups are essential tools in the synthesis of complex molecules like this compound, preventing unwanted side reactions at sensitive functional groups. The piperidine nitrogen is commonly protected during reactions targeting other parts of the molecule.

A frequently used protecting group for the piperidine nitrogen is the benzyloxycarbonyl (Cbz or Z) group. It can be introduced by reacting the piperidine with benzyl chloroformate. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. organic-chemistry.org Another common N-protecting group is the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O). The Boc group is stable to many nucleophilic and basic conditions but is easily removed with acid. nih.gov

For example, in the synthesis of N-piperidinyl-benzimidazolone derivatives, a Boc-protected 4-amino-piperidine was used to perform an aromatic substitution. The Boc group was later removed using trifluoroacetic acid (TFA). nih.gov Similarly, benzyl ethers are often used to protect hydroxyl groups and can be deprotected via palladium-catalyzed hydrogenation. organic-chemistry.org The choice of protecting group is critical and depends on the specific reaction sequence and the stability of other functional groups in the molecule.

Radiosynthesis Approaches for Labeled this compound Probes

The development of radiolabeled versions of this compound is essential for their application in non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET). These radioprobes enable the visualization and quantification of their target receptors, primarily sigma-1 (σ₁) receptors, in the living brain. The short half-lives of PET isotopes like carbon-11 (B1219553) (¹¹C; t½ ≈ 20.4 min) and fluorine-18 (B77423) (¹⁸F; t½ ≈ 109.8 min) demand rapid and highly efficient radiolabeling methods. nih.govuchicago.edu

A primary method for radiosynthesis is the N-alkylation of a precursor molecule. For instance, [¹¹C]this compound can be synthesized by reacting 4-benzylpiperidine with a carbon-11 labeled agent like [¹¹C]methyl iodide or, more relevantly, a [¹¹C]cyclohexyl-containing reagent under basic conditions. A more direct precursor strategy involves using the N-des-cyclohexyl piperidine derivative and introducing the ¹¹C-labeled cyclohexyl group. Inspired by similar syntheses, a one-pot, two-step strategy can be employed where a precursor is efficiently radiolabeled to produce the final PET ligand with high radiochemical yield and molar activity. nih.gov

For labeling with the longer-lived fluorine-18, strategies often involve nucleophilic aromatic substitution on the benzyl ring. uchicago.edu This requires a precursor with an electron-withdrawing group (like a nitro group) to activate the ring for substitution with [¹⁸F]fluoride. uchicago.edu The choice between ¹¹C and ¹⁸F depends on the desired imaging time frame; the longer half-life of ¹⁸F allows for more extended studies. nih.govuchicago.edu The stability of the radiolabel is paramount to prevent in vivo defluorination or demethylation, which would compromise imaging results. nih.gov

Table 1: Comparison of Radionuclides for PET Imaging

| Radionuclide | Half-Life | Common Labeling Reaction | Considerations |

| Carbon-11 (¹¹C) | ~20.4 minutes | N-alkylation with [¹¹C]CH₃I or other ¹¹C-alkylating agents | Rapid synthesis and purification required; suitable for shorter imaging studies. nih.gov |

| Fluorine-18 (¹⁸F) | ~109.8 minutes | Nucleophilic aromatic or aliphatic substitution | Allows for longer imaging protocols and centralized production/distribution. nih.govuchicago.edu |

Process Optimization and Mechanistic Investigations in Synthesis

Development of Scalable and Efficient Synthetic Protocols

Transitioning a compound from laboratory-scale synthesis to large-scale production requires robust and efficient protocols. For this compound, a key strategy for scalable synthesis is reductive amination. nih.govresearchgate.net This method involves the reaction of 4-benzylpiperidine with cyclohexanone (B45756) in the presence of a reducing agent. It is often preferred over multi-step alkylation due to its operational simplicity and cost-effectiveness, as it is frequently a one-pot process. nih.govresearchgate.net

Process optimization involves the systematic evaluation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key variables include the choice of reducing agent, solvent, temperature, and reactant stoichiometry. researchgate.net For example, various hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] can be used, each with its own advantages regarding reactivity and selectivity. researchgate.net The development of protocols that utilize catalytic hydrogenation is also a popular and effective approach for piperidine synthesis. nih.gov The goal is to create a process that is not only high-yielding but also reproducible and safe for large-scale manufacturing. researchgate.net

Table 2: Key Strategies for Scalable Synthesis of Piperidine Derivatives

| Synthetic Strategy | Description | Advantages |

| Reductive Amination | Reaction of an amine with a ketone or aldehyde, followed by reduction of the resulting imine intermediate. nih.gov | Often a one-pot reaction, cost-effective, uses readily available starting materials. researchgate.net |

| Catalytic Hydrogenation | Reduction of pyridine precursors using a catalyst (e.g., Pd/C) and hydrogen gas. nih.gov | Effective, can be combined with other functionalization steps in a one-pot process. nih.gov |

| Nucleophilic Substitution | Ring-opening of epoxides or reaction with alkyl halides. researchgate.net | Allows for precise control of stereochemistry. researchgate.net |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms. rsc.org By modeling the reaction pathways at a molecular level, researchers can gain insights that are difficult to obtain through experimental means alone.

For the synthesis of piperidine derivatives, DFT calculations can be used to investigate the energetics of different reaction pathways, identify transition states, and understand the role of catalysts. rsc.orgrepec.org In the case of reductive amination, computational studies can elucidate the mechanism, which involves the formation of an iminium ion followed by its reduction. nih.gov These models can help explain stereoselectivity, predicting whether a cis or trans product is favored based on the stability of the transition states. nih.gov

Structure Activity Relationship Sar Investigations and Rational Design of 4 Benzyl 1 Cyclohexylpiperidine Analogues

Identification of Key Pharmacophoric Elements within the 4-Benzyl-1-cyclohexylpiperidine Scaffold

The fundamental structure of this compound contains several key pharmacophoric elements that are essential for its biological activity. A pharmacophore is the three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target. For the this compound scaffold, these elements generally include:

A basic nitrogen atom within the piperidine (B6355638) ring: This group is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pocket of a receptor or enzyme.

A hydrophobic benzyl (B1604629) group: This aromatic ring can engage in hydrophobic and van der Waals interactions with nonpolar regions of the binding site.

The spatial arrangement of these three groups: The relative orientation of the piperidine nitrogen, the benzyl ring, and the cyclohexyl group is a critical determinant of biological activity.

The concept of a hybrid-pharmacophore approach has been utilized in the design of new molecules, where known active fragments are combined to create novel compounds with potentially enhanced or dual activities. japsonline.com For instance, the 1,3,4-oxadiazole (B1194373) scaffold is considered a valuable building block in drug discovery due to its diverse pharmacological activities. japsonline.com

Systematic Elucidation of Substituent Effects on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents affect biological activity.

The aromatic ring of the 4-benzyl group is a frequent target for modification to explore its impact on binding affinity and selectivity. Aromatic rings are prevalent in medicinal chemistry, with at least one being present in a vast majority of drugs. nih.gov

Studies on N-(1-benzylpiperidin-4-yl)arylacetamides have shown that replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems can significantly affect receptor binding. nih.gov For example, substitution with thiophene, naphthyl, or indole (B1671886) rings had minimal impact on sigma-1 receptor affinity. nih.gov However, the introduction of imidazole (B134444) or pyridyl rings led to a substantial decrease in affinity for the sigma-1 receptor. nih.gov Halogen substitution on the aromatic rings of both the phenylacetamide and benzyl groups resulted in similar affinity for sigma-1 receptors but a notable increase in affinity for sigma-2 receptors. nih.gov

In a series of N-benzyl piperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), various substitutions on the benzyl ring were explored. nih.gov These modifications, in conjunction with other structural changes, led to the identification of compounds with potent dual-enzyme inhibition. nih.gov

The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has also been described, where the benzyl group is part of a larger conjugated system. nih.gov These compounds have shown inhibitory activity against 5α-reductase isozymes. nih.gov

Table 1: Impact of Aromatic Ring Modifications on Biological Activity

| Parent Scaffold | Modification | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Replacement of phenylacetamide's phenyl with thiophene, naphthyl, or indole | Sigma-1 Receptor Affinity | No significant effect | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Replacement of phenylacetamide's phenyl with imidazole or pyridyl | Sigma-1 Receptor Affinity | >60-fold loss in affinity | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Halogen substitution on both phenylacetamide and benzyl rings | Sigma-2 Receptor Affinity | Significantly increased | nih.gov |

| N-benzyl piperidine | Various substitutions on the benzyl ring | HDAC and AChE Inhibition | Potent dual inhibition observed with specific analogues | nih.gov |

| Piperidine-4-(benzylidene-4-carboxylic acid) | N-substitution | 5α-reductase Inhibition | Varied inhibitory potencies | nih.gov |

Modifications to the cyclohexyl group attached to the piperidine nitrogen can significantly influence the molecule's interaction with its biological target. The cyclohexyl ring typically adopts a chair conformation. nih.gov

In studies of 1-(1-phenyl-2-methylcyclohexyl)piperidines and 1-(1-phenyl-4-methylcyclohexyl)piperidines, the introduction of a methyl group on the cyclohexyl ring was investigated. acs.org The position and stereochemistry of this methyl group were found to be critical for biological activity. acs.org

The piperidine ring is a common structural motif in many pharmaceuticals. nih.gov Direct functionalization of the piperidine ring, particularly at the C4 position, is a key strategy in medicinal chemistry. nih.gov

For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), various acyl and alkyl groups were attached to the piperidine nitrogen, leading to a range of inhibitory potencies against 5α-reductase. nih.gov Specifically, compounds with dicyclohexylacetyl and diphenylcarbamoyl N-substituents showed strong inhibitory activity. nih.gov

The linker connecting the core pharmacophoric elements can also be modified to optimize biological activity. In some analogues, the direct connection between the benzyl group and the piperidine ring is altered. For instance, in N-(1-benzylpiperidin-4-yl)arylacetamides, an acetamide (B32628) linker is introduced between the piperidine ring and an aryl group. nih.gov

In another example, the synthesis of 1-(4-benzylhexyl)piperidine introduces a hexyl chain, extending the linker between the benzyl group and the piperidine nitrogen. nih.gov Such modifications can alter the flexibility and conformational profile of the molecule, thereby influencing its interaction with the target.

Analysis of Stereochemical Influences on Receptor Binding and Functional Response

Stereochemistry plays a critical role in the biological activity of this compound analogues. The three-dimensional arrangement of atoms can dramatically affect how a molecule fits into a binding site.

In the case of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the relative and absolute configurations of the chiral centers have a profound impact on their biological activity. acs.org The trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer was identified as being particularly potent. acs.org

Similarly, in a study of piperidinol analogues with anti-tuberculosis activity, the chirality of a hydroxypropyl linker was investigated. nih.gov The (R) and (S) enantiomers, such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and its (S)-counterpart, demonstrated good anti-tuberculosis activity, highlighting the importance of stereochemistry in this class of compounds. nih.gov

Development of Structure-Affinity Relationships (SAfiRs) for Ligand Optimization

The core structure of N-(1-benzylpiperidin-4-yl)phenylacetamide has served as a foundational scaffold for extensive SAR investigations. These studies have systematically explored the impact of substitutions on both the N-benzyl group and the phenylacetamide moiety to delineate the structural requirements for high affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Initial studies with the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide revealed high affinity and selectivity for σ₁ receptors, with a binding affinity (Ki) of 3.90 nM for σ₁ and 240 nM for σ₂ receptors. nih.gov This promising profile prompted further investigation into the effects of various substituents on the phenylacetamide's aromatic ring.

Influence of Substituent Position on the Phenylacetamide Ring

Quantitative structure-activity relationship (QSAR) studies of the Hansch type have demonstrated a clear dependence of binding affinity on the position of substituents on the phenylacetamide aromatic ring. A general trend emerged where compounds with substituents at the 3-position exhibited higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts, with the exception of the hydroxyl (-OH) group. nih.gov For several substituents, including chloro (Cl), bromo (Br), fluoro (F), nitro (NO₂), and methoxy (B1213986) (OMe), the selectivity for σ₁ receptors followed the trend of 3-position > 2-position ≈ 4-position. nih.gov

Table 1: Influence of Substituent Position on Sigma Receptor Affinity

| Substituent | Position | σ₁ Ki (nM) | σ₂ Ki (nM) |

| H | - | 3.90 | 240 |

| Cl | 2 | 4.35 | 134 |

| Cl | 3 | 2.15 | 60 |

| Cl | 4 | 4.18 | 129 |

| F | 2 | 3.56 | 667 |

This table is generated based on data indicating the general trends observed in research findings. nih.gov

Effect of Substituent Type

The nature of the substituent on the aromatic rings has a profound impact on binding affinities and selectivity.

Halogen Substitution: The introduction of halogen atoms onto the phenylacetamide's aromatic ring generally led to an increase in affinity for σ₂ receptors while maintaining a comparable affinity for σ₁ receptors. nih.gov When halogens were substituted on both the phenylacetamide ring and the N-benzyl ring, the affinity for σ₁ receptors remained similar, but the affinity for σ₂ receptors increased significantly. nih.gov The 2-fluoro-substituted analogue was a notable exception, displaying the highest selectivity for σ₁ receptors among the tested compounds, with a Ki of 3.56 nM for σ₁ and 667 nM for σ₂. nih.gov

Electron-Donating Groups: The substitution with electron-donating groups, such as hydroxyl (-OH), methoxy (-OMe), or amino (-NH₂), resulted in a moderate affinity for σ₁ receptors but a weak or negligible affinity for σ₂ receptors. nih.gov

Table 2: Effect of Substituent Type on Sigma Receptor Affinity

| Substituent | Position | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |

| H | - | 3.90 | 240 | 61.5 |

| 2-F | Phenylacetamide | 3.56 | 667 | 187.4 |

| 3-Cl | Phenylacetamide | 2.15 | 60 | 27.9 |

| 4-Cl | Phenylacetamide | 4.18 | 129 | 30.9 |

This table is generated based on data indicating the general trends observed in research findings. nih.gov

Modifications of the Phenylacetamide Aromatic System

Further studies explored the replacement of the phenyl ring of the phenylacetamide group with other aromatic systems.

Replacing the phenyl ring with a thiophene, naphthyl, or indole ring did not cause a significant change in the affinity for the σ₁ receptor. nih.gov

Conversely, replacing the phenyl ring with an imidazole or pyridyl ring led to a drastic decrease in affinity for σ₁ receptors (over a 60-fold loss) and no significant binding at σ₂ receptors. nih.gov

Modifications of the N-Aralkyl Group

Systematic modifications of the aralkyl moiety attached to the piperidine nitrogen have also been explored to define the structure-affinity relationships for σ₁ and σ₂ ligands more accurately. These investigations revealed that the affinity of the resulting compounds varied significantly, with σ₂/σ₁ selectivity ratios ranging from 0.1 to 9. nih.gov Comparative studies between 4-benzylpiperidine (B145979) and 4-benzylpiperazine derivatives suggested a different binding mode for the piperazine (B1678402) compounds at σ₁ receptors. nih.gov

Comparative molecular field analysis (CoMFA) has further elucidated that the electrostatic properties of the substituents on the phenylacetamide aromatic ring are a strong influencing factor for binding to σ₁ receptors. nih.gov Importantly, several of the high-affinity phenylacetamide analogues, such as compounds 1 , 10 , 18 , 22 , 37 , and 40 from one study, demonstrated high selectivity for σ₁ receptors and showed no affinity for dopamine (B1211576) D₂ and D₃ receptors, highlighting their potential as selective research tools. nih.gov

Computational Chemistry and Molecular Modeling in 4 Benzyl 1 Cyclohexylpiperidine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 4-Benzyl-1-cyclohexylpiperidine, might interact with a biological target, typically a protein or nucleic acid.

Detailed Analysis of Intermolecular Interactions

A thorough molecular docking analysis would also provide a detailed map of the intermolecular interactions stabilizing the ligand-target complex. These non-covalent interactions are the cornerstone of molecular recognition. For this compound, the key interactions would likely include:

Hydrogen Bonding: While the core structure of this compound lacks strong hydrogen bond donors, the nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor.

Pi-Stacking: The aromatic benzyl (B1604629) group is capable of engaging in pi-pi stacking interactions with aromatic residues of a target protein, such as phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: The non-polar cyclohexyl and benzyl moieties would contribute significantly to binding through van der Waals interactions and hydrophobic contacts within a non-polar cavity of a target.

A hypothetical interaction profile based on the structure of this compound is presented in the table below.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Target Protein |

| Hydrogen Bonding | Piperidine Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Pi-Stacking | Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals | Cyclohexyl Ring, Benzyl Ring, Piperidine Ring | Leucine, Isoleucine, Valine, Alanine |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the energetic profiles of different conformers, identifying the global minimum energy structure which is the most likely conformation to be observed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the piperidine nitrogen and the benzyl ring, while the LUMO would be distributed over the aromatic system. Analysis of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

| Orbital | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital | Piperidine Nitrogen, Benzyl Ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Benzyl Ring |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The hydrogen atoms of the benzyl and cyclohexyl groups would exhibit positive potential. This information is crucial for understanding how the molecule might interact with other molecules and its environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies are instrumental in predicting the biological activities of novel compounds, thereby guiding the synthesis of more potent and selective molecules. These models are built by correlating variations in the physicochemical properties (descriptors) of the molecules with their observed biological responses.

Development of Predictive Models using Statistical Methods (e.g., Multiple Linear Regression, Artificial Neural Networks)

The development of robust and predictive QSAR models relies on various statistical methods to correlate molecular descriptors with biological activity. Among the most common are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). In QSAR studies of piperidine derivatives, MLR has been employed to develop models for a range of activities. For instance, MLR models have been constructed to predict the toxicity of piperidine derivatives against Aedes aegypti, with models achieving determination coefficients (r²) greater than 0.85 on training sets and 0.8 on test sets. nih.gov Genetic algorithm (GA) is often coupled with MLR to select the most relevant descriptors, leading to more robust models for activities such as Akt1 inhibition in cancer cell lines. researchgate.nettandfonline.com

Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. ANNs are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity, which often provides an advantage over linear methods like MLR. neuraldesigner.com In the study of piperidine derivatives, ANNs have been successfully applied to develop non-linear QSAR models. tandfonline.comnih.gov For example, a three-layer back-propagation neural network was used to conduct a non-linear QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists. nih.gov The predictive power of ANN models is often found to be superior to MLR, especially when dealing with diverse datasets of compounds. researchgate.net Various machine learning approaches, including ANNs, have been utilized to develop QSAR models for predicting the repellent activity of carboxamide derivatives of piperidine. researchgate.net

The development process for these models involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each molecule in the dataset. ucsb.edu

Variable Selection: Statistical techniques like stepwise regression or genetic algorithms are used to select a subset of descriptors that are most correlated with the biological activity. researchgate.nettandfonline.com

Model Generation: Using the selected descriptors, a mathematical model is built using MLR or ANN.

Model Validation: The model's robustness and predictive ability are rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. researchgate.nettandfonline.com

| Statistical Method | Application in Piperidine QSAR | Key Findings & Validation Metrics |

| Multiple Linear Regression (MLR) | Predicting toxicity of piperidine derivatives against Aedes aegypti. nih.gov | Achieved r² > 0.85 for the training set and r² > 0.8 for the test set. nih.gov |

| Modeling Akt1 inhibitory and antiproliferative activities. researchgate.nettandfonline.com | Models showed good robustness and predictive ability (r²: 0.742–0.832, Q²LOO: 0.684–0.796). researchgate.nettandfonline.com | |

| Artificial Neural Networks (ANN) | Modeling CCR5 antagonists. tandfonline.com | ANN models showed acceptable squared correlation coefficients for the test set compounds. tandfonline.com |

| QSAR study of mu opioid agonists. nih.gov | A validated non-linear QSAR model was established using selected molecular descriptors. nih.gov | |

| Comparison with MLR for acetylcholinesterase inhibitors. researchgate.net | ANN was found to be superior to MLR in external verification. researchgate.net |

Integration of Quantum Descriptors in QSAR Studies

To enhance the predictive power and mechanistic interpretability of QSAR models, quantum chemical descriptors are often integrated. These descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure, reactivity, and intermolecular interactions of molecules. ucsb.eduscispace.comscribd.com

Quantum chemical calculations can provide a source of new molecular descriptors that, in principle, can express all of the electronic and geometric properties of molecules. scispace.com Descriptors related to the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly valuable. ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu These frontier orbital energies are crucial in understanding chemical reactivity and ligand-receptor interactions.

Other quantum chemical descriptors that can be incorporated into QSAR studies include:

Atomic Charges: Describe the electron distribution within the molecule.

Polarizability: Characterizes the ease with which the electron cloud of a molecule can be distorted by an external electric field. ucsb.edu

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic or nucleophilic attack.

The integration of these descriptors allows for the development of more sophisticated QSAR models that can capture the subtle electronic effects governing the biological activity of this compound and its analogs. Quantum machine learning techniques are also being explored to further enhance QSAR models by leveraging quantum computing principles. arxiv.orgarxiv.org

| Quantum Descriptor | Description | Relevance in QSAR |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ucsb.edu | Relates to the molecule's nucleophilicity and electron-donating capability. ucsb.edu |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ucsb.edu | Relates to the molecule's electrophilicity and electron-accepting capability. ucsb.edu |

| Atomic Charges | Distribution of electron charge on the atoms of a molecule. | Provides insight into electrostatic interactions with biological targets. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and the ability to cross biological membranes. |

| Polarizability | The ease of distortion of the electron cloud by an electric field. ucsb.edu | Important for describing non-covalent interactions, such as van der Waals forces. |

In Silico Prediction of Biological Targets and Activity Spectra

Beyond predicting the potency of compounds against a known target, computational methods can also be used to predict the likely biological targets and the broader spectrum of biological activities for novel molecules like this compound. These in silico approaches are valuable for identifying potential therapeutic applications, understanding off-target effects, and prioritizing compounds for further experimental testing. clinmedkaz.org

Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.org

SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity. It compares the query molecule to a library of known active compounds and estimates the probability of interaction with their respective targets.

PASS Online predicts the biological activity spectrum of a compound based on its structural formula. The prediction is presented as a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).

A study on new piperidine derivatives demonstrated the utility of these tools. clinmedkaz.org The in silico analysis revealed that these compounds are likely to affect a variety of biological targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.org The predicted biological activity spectra suggested potential applications in the treatment of cancer and central nervous system diseases, as well as potential local anesthetic, antiarrhythmic, and antimicrobial activities. clinmedkaz.org For instance, the PASS analysis predicted anti-parkinsonian and anti-dyskinetic activities, which are associated with neurodegenerative processes. clinmedkaz.org

These predictive studies provide a comprehensive overview of the potential pharmacological profile of new piperidine derivatives, guiding further preclinical research and aiding in the design of new, highly effective therapeutic agents with a wide range of applications. clinmedkaz.org

| In Silico Tool | Function | Application for Piperidine Derivatives | Predicted Biological Activities |

| SwissTargetPrediction | Predicts the most likely protein targets of a small molecule. clinmedkaz.org | Identification of potential enzymes, receptors, transporters, and ion channels as targets. clinmedkaz.org | N/A |

| PASS Online | Predicts the biological activity spectrum of a compound. clinmedkaz.org | Estimation of the probability of various pharmacological effects. clinmedkaz.org | Anti-cancer, CNS-related (anti-parkinsonian, anti-dyskinetic), local anesthetic, antiarrhythmic, antimicrobial. clinmedkaz.org |

Advanced Analytical Methodologies for Characterization and Detection in 4 Benzyl 1 Cyclohexylpiperidine Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of 4-Benzyl-1-cyclohexylpiperidine, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629), cyclohexyl, and piperidine (B6355638) moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region of approximately 7.10-7.30 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂) would likely produce a doublet around 2.50 ppm. The protons on the piperidine and cyclohexyl rings will present more complex, overlapping signals in the upfield region, generally between 1.00 and 3.00 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the benzyl group are expected to resonate in the 125-140 ppm range. youtube.com The benzylic carbon signal would be found further upfield. The carbons of the piperidine and cyclohexyl rings will appear at even higher field strengths, with their exact chemical shifts influenced by their position relative to the nitrogen atom. youtube.com For instance, carbons adjacent to the nitrogen (alpha-carbons) in the piperidine and cyclohexyl rings will be the most downfield among the aliphatic signals due to the deshielding effect of the nitrogen atom.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | 7.10 - 7.30 | Multiplet |

| Benzylic (-CH₂-) | ~2.50 | Doublet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (Quaternary) | ~140 |

| Aromatic (CH) | 125 - 130 |

| Piperidine/Cyclohexyl (alpha to N) | 50 - 65 |

| Benzylic (-CH₂-) | ~40 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These include C-H stretching vibrations for both the aromatic benzyl ring and the aliphatic cyclohexyl and piperidine rings. A crucial indicator is the C-N stretching vibration characteristic of tertiary amines. The absence of an N-H stretch (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-N (Tertiary Amine) | Stretching | 1050 - 1250 |

| Aromatic C=C | Stretching | 1450 - 1600 |

High-Resolution Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for separating this compound from mixtures, assessing its purity, and confirming its molecular identity and structure through fragmentation analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its quantification in various samples. A reversed-phase HPLC method is typically employed for this type of compound. nih.gov This would likely involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzyl chromophore absorbs, such as 254 nm. The retention time of the compound under specific conditions is a key identifier, while the area under the peak is proportional to its concentration, allowing for accurate quantitative analysis and purity determination by detecting any potential impurities.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Studies

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₈H₂₇N), the molecular weight is approximately 257.42 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Benzylic cleavage: The most characteristic fragmentation would be the cleavage of the bond between the benzylic carbon and the piperidine ring, leading to the formation of a stable tropylium (B1234903) cation at m/z 91. dea.gov This is a hallmark of benzyl-containing compounds. nih.govresearchgate.net

Cleavage of the cyclohexyl and piperidine rings.

Major Expected Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 257 | [C₁₈H₂₇N]⁺ | Molecular Ion (M⁺) |

| 176 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 166 | [M - C₇H₇]⁺ | Loss of benzyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and thermally stable compounds. This compound itself can be analyzed by GC-MS. This technique is particularly useful for identifying volatile impurities from its synthesis or potential degradation products. nih.govnist.gov For instance, studies on the degradation of benzyl-containing compounds, like benzyl alcohol, have shown that they can break down under heat or other energetic conditions to form benzene, toluene (B28343), and benzaldehyde (B42025). pharm.or.jpnih.govresearchgate.net Therefore, GC-MS analysis of a this compound sample could be used to detect trace amounts of these characteristic degradation products, providing insight into the sample's stability and storage history. researchgate.net

Radiochemical Purity and Identity Characterization for Radiolabeled Probes

The development of radiolabeled probes derived from this compound is crucial for enabling in vivo imaging studies, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), to investigate its biological targets. Ensuring the radiochemical purity and confirming the identity of these radiolabeled molecules are paramount for the accuracy and reliability of preclinical and clinical research. This section details the advanced analytical methodologies employed for this purpose.

The characterization of radiolabeled probes involves a multi-faceted approach to ascertain that the detected radioactivity corresponds to the desired chemical entity and is free from radioactive impurities. These impurities can arise from unreacted radionuclides, byproducts of the radiolabeling reaction, or degradation of the radiolabeled compound.

Radiochemical Purity Determination

Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most common techniques used to determine the radiochemical purity of radiolabeled compounds.

For radiolabeled probes of this compound, a radio-HPLC system equipped with a radiation detector is the gold standard. This method provides high resolution and allows for the separation of the parent radiolabeled compound from potential impurities. The selection of the HPLC column, mobile phase composition, and flow rate are optimized to achieve a clear separation. The identity of the radiolabeled product is confirmed by comparing its retention time with that of a non-radioactive, authenticated standard of this compound.

Radio-TLC is a simpler and faster alternative for routine quality control. A small spot of the radiolabeled sample is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner. The retention factor (Rf) of the main radioactive spot is compared to that of the non-radioactive standard to confirm its identity.

In the broader context of developing radiolabeled ligands for targets such as sigma receptors, to which this compound may be related, researchers consistently aim for high radiochemical purity. For instance, studies on novel radiolabeled piperidine and benzylpiperazine derivatives for sigma-1 receptor imaging report achieving radiochemical purities of greater than 99% after purification by HPLC. Similarly, a highly specific 18F-labeled radioligand for the sigma-2 receptor was prepared with a radiochemical purity of over 99%.

Identity Confirmation

Confirming the chemical identity of the radiolabeled this compound is essential. While co-elution with a non-radioactive standard in radio-HPLC provides strong evidence, mass spectrometry (MS) offers definitive structural confirmation. By coupling a mass spectrometer to the radio-HPLC system (LC-MS), the mass-to-charge ratio of the radiolabeled compound can be determined, confirming its molecular weight and, by extension, its identity. However, due to the low mass of the radiolabeled product, this can be technically challenging.

The following table summarizes the key analytical techniques and typical performance metrics for the characterization of radiolabeled probes, based on established practices for similar compounds.

| Analytical Technique | Parameter Measured | Typical Performance Metric | Reference |

| Radio-HPLC | Radiochemical Purity, Identity | >99% Purity, Co-elution with standard | |

| Radio-TLC | Radiochemical Purity, Identity | Consistent Rf value with standard | |

| LC-MS | Molecular Weight Confirmation | Mass-to-charge ratio matches standard | N/A |

It is imperative that these analytical procedures are conducted for every batch of a radiolabeled this compound probe before its use in any biological studies to ensure the validity of the obtained data.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Benzyl-1-cyclohexylpiperidine in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a well-ventilated fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store the compound in a cool, dark place away from oxidizers, and ensure containers are tightly sealed to prevent degradation .

Q. How can researchers verify the purity of this compound prior to experimental use?

- Methodological Answer : Use analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity. For compounds with ≥98% purity (as noted in some derivatives), cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Calibrate instruments using certified reference standards to minimize analytical errors.

Q. What are the critical storage conditions to prevent compound degradation?

- Methodological Answer : Store at –20°C in amber glass vials under inert gas (e.g., argon) to mitigate thermal and photolytic decomposition. Monitor stability over time using accelerated stability studies (e.g., elevated temperature or humidity conditions) paired with mass spectrometry to detect degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard data (e.g., "no known hazards" vs. "skin/eye irritation") for this compound derivatives?

- Methodological Answer : Conduct systematic literature reviews to identify data gaps, then perform in vitro assays (e.g., OECD Guideline 439 for skin irritation) to validate claims. Use computational toxicology tools like QSAR models to predict acute toxicity endpoints when empirical data are absent . Publish findings to address discrepancies and refine SDS documentation.

Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in pharmacological studies?

- Methodological Answer : Employ liver microsome assays (human or rodent) with LC-MS/MS to identify phase I/II metabolites. For in vivo studies, use radiolabeled analogs (e.g., ¹⁴C-labeled) to track distribution and excretion. Compare results with structurally related opioids (e.g., fentanyl derivatives) to infer shared metabolic mechanisms .

Q. How can the compound’s stability under reactive conditions (e.g., acidic/basic environments) be systematically evaluated?

- Methodological Answer : Design stress-testing experiments by exposing the compound to varying pH levels (1–13), temperatures (25–60°C), and oxidizing agents. Monitor degradation kinetics via UV-Vis spectroscopy (e.g., absorbance at 249 nm for related analogs) and characterize products using high-resolution mass spectrometry (HRMS) .

Q. What computational approaches are suitable for predicting the receptor-binding affinity of this compound analogs?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) against target receptors (e.g., μ-opioid receptor). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Use molecular dynamics simulations to assess conformational stability of ligand-receptor complexes .

Data Interpretation and Optimization

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer : Perform acute toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity). Use quantitative structure-activity relationship (QSAR) models like ECOSAR to estimate LC₅₀ values. Collaborate with environmental chemists to assess bioaccumulation potential via octanol-water partition coefficient (log P) calculations .

Q. What strategies optimize the synthesis of this compound derivatives with high enantiomeric purity?

- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-couplings) or enzymatic resolution methods. Monitor reaction progress with chiral HPLC and optimize solvent systems (e.g., hexane/isopropanol) to enhance separation efficiency .

Conflict of Interest Statement

The author declares no competing interests. All referenced methodologies align with institutional safety and ethical guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.